3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide
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Overview
Description
3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a complex organic compound with a unique structure that combines elements of pyrimidine, hydrazine, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. Starting materials often include substituted pyrimidines, which are subjected to a series of condensation reactions with hydrazine derivatives. The final step usually involves the sulfonation of the intermediate compound to attach the N,N-diethylbenzenesulfonamide group. Reaction conditions often require controlled temperatures and pH, as well as catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar multi-step synthesis. The process is optimized for large-scale production by improving reaction efficiency and yield. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improve scalability. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: Typically, the sulfur and nitrogen atoms in the compound are susceptible to oxidation, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine and amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions result in amine derivatives.
Scientific Research Applications
3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrolase and oxidase enzymes.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, including:
Enzyme Inhibition: The hydrazine and pyrimidine moieties can interact with enzyme active sites, leading to inhibition of enzyme activity.
Oxidative Stress Modulation: The sulfur atoms in the compound can react with reactive oxygen species, reducing oxidative stress and preventing cellular damage.
Signal Pathway Interference: The compound can interfere with cellular signaling pathways, modulating the expression of genes involved in inflammation and oxidative stress.
Comparison with Similar Compounds
When compared to other similar compounds, 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Similar compounds include:
4,6-dioxo-2-thioxotetrahydropyrimidine derivatives: These compounds share the pyrimidine core but lack the hydrazine and sulfonamide moieties, resulting in different reactivity and biological activity.
Hydrazinylbenzenesulfonamides: These compounds contain the hydrazine and sulfonamide groups but differ in the nature of the aromatic ring and additional functional groups.
Biological Activity
The compound 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a novel synthetic derivative with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 398.45 g/mol
- CAS Number : Pending registration
The compound features a tetrahydropyrimidine core with a hydrazine linkage and a sulfonamide group, which may contribute to its biological activity.
Research indicates that compounds similar to this structure often exhibit diverse mechanisms of action including:
- Antioxidant Activity : The presence of the dioxo and thioxo groups may enhance radical scavenging capabilities, protecting cells from oxidative stress.
- Enzyme Inhibition : Derivatives have shown potential as inhibitors of various enzymes, including:
- Cyclooxygenase (COX) : Involved in inflammation.
- Lactate Dehydrogenase (LDHA) : Linked to cancer metabolism.
- Cytotoxic Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.
Antioxidant Activity
In vitro assays demonstrated that related compounds effectively scavenge DPPH radicals, with IC50 values indicating strong antioxidant potential. For instance, compounds with similar structures showed IC50 values ranging from 0.165 to 0.191 mM, outperforming standard antioxidants like BHT .
Enzyme Inhibition
The compound was evaluated against several enzymes:
- COX-2 and LDHA Inhibition : Although not the most potent compared to established inhibitors, it showed moderate inhibition suggesting potential for anti-inflammatory and anticancer applications .
- α-Amylase and α-Glucosidase Inhibitors : Some derivatives exhibited dual inhibition properties, which could be beneficial in managing diabetes by controlling blood glucose levels .
Cytotoxicity
The cytotoxic effects were evaluated against human colon cancer cell lines (LoVo and HCT-116). The most active derivatives induced apoptosis through modulation of key regulators such as Bax and Bcl-2, activating caspases and leading to cell cycle arrest . Notably:
- IC50 Values :
- LoVo Cells: 294.32 ± 8.41 µM
- HCT-116 Cells: 298.05 ± 13.26 µM
These findings indicate that the compound may serve as a lead in developing new anticancer agents.
Case Studies
- Study on Similar Compounds : A study synthesized various derivatives of the thioxotetrahydropyrimidine scaffold, assessing their biological activities. Results indicated that modifications at specific positions significantly influenced their inhibitory activities against COX-2 and LDHA .
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions with target proteins. These studies confirmed the potential of the compound to bind effectively to COX-2 and LDHA, supporting experimental findings regarding its inhibitory effects .
Properties
IUPAC Name |
N,N-diethyl-3-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-3-19(4-2)25(22,23)10-7-5-6-9(8-10)17-18-11-12(20)15-14(24)16-13(11)21/h5-8H,3-4H2,1-2H3,(H3,15,16,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGKYRSQKFWOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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